1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
The exact mass of the compound 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-pyridin-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-13-11/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKBIBPHHBNVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008921 | |
| Record name | 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89659-86-9 | |
| Record name | 2-Benzimidazolinone, 1-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089659869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Privileged Scaffold: Benzimidazol-2-one in Medicinal Chemistry
[1]
Executive Summary: The Urea Bioisostere
In the pharmacophore mapping of modern drug discovery, the benzimidazol-2-one (1,3-dihydro-2H-benzimidazol-2-one) stands as a "privileged scaffold." Its ubiquity arises from its ability to mimic the hydrogen-bonding motifs of purine nucleobases (specifically adenine and guanine) while providing a rigid, planar bicyclic core that stabilizes receptor-ligand interactions.
Chemically, it is a cyclic urea fused to a benzene ring.[1] This unique electronic environment allows it to serve as a bioisostere for:
-
Catechols: In dopaminergic ligands.
-
Indoles: In serotonin modulators.
-
Nucleobases: In kinase ATP-competitive inhibitors.
This guide dissects the synthetic utility, biological mechanisms, and optimization strategies for this scaffold, moving beyond basic textbook definitions to application-ready science.[1]
Synthetic Architectures: From Phosgene to Green Chemistry
Historically, the synthesis of benzimidazol-2-ones relied on the condensation of o-phenylenediamines with phosgene—a high-risk protocol now largely abandoned in discovery labs. The modern standard utilizes 1,1'-Carbonyldiimidazole (CDI) or urea melts, prioritizing safety and atom economy.[1]
The CDI Cyclization Protocol
The reaction between o-phenylenediamine and CDI is the gold standard for library generation. It proceeds via a nucleophilic attack of the diamine on the carbonyl of CDI, releasing imidazole as a byproduct.
Key Mechanistic Insight: The reaction requires careful control of stoichiometry. An excess of CDI can lead to the formation of reactive intermediate acyl-imidazoles, which may undergo hydrolysis if moisture is present, reducing yield.[1] The driving force is the formation of the thermodynamically stable cyclic urea system.
Visualization: Synthetic Pathway
The following diagram outlines the logical flow of the synthesis, contrasting the "Classic" (Phosgene) route with the "Modern" (CDI) route.
Figure 1: Comparison of synthetic routes. The CDI pathway avoids toxic gas handling and simplifies purification.
Detailed Experimental Protocol: CDI-Mediated Cyclization
Objective: Synthesis of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one. Rationale: The 5-chloro substituent provides a handle for further cross-coupling (Suzuki/Buchwald) and increases lipophilicity for membrane permeability.
Materials
-
4-Chloro-1,2-phenylenediamine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology
-
Solvation: Dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Note: Anhydrous conditions are critical to prevent CDI hydrolysis.
-
Addition: Cool the solution to 0°C. Add CDI (12 mmol) portion-wise over 10 minutes. Causality: Exothermic control prevents polymerization of side-products.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux at 66°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up: Cool to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is washed with water (to remove imidazole byproduct) and recrystallized from ethanol.
-
Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic urea protons (singlets) around 10.5–11.0 ppm.
Medicinal Chemistry Case Studies
Kinase Inhibition: The "Hinge Binder" (p38 MAPK)
In kinase inhibitor design, the benzimidazol-2-one core acts as a donor-acceptor motif that binds to the hinge region of the ATP-binding pocket.
-
Mechanism: The lactam NH (donor) and carbonyl oxygen (acceptor) form hydrogen bonds with the backbone residues (e.g., Met109 in p38α).
-
Therapeutic Relevance: Inhibition of p38 MAPK blocks the release of pro-inflammatory cytokines (TNF-α, IL-1β), offering treatment for rheumatoid arthritis.[1]
Visualization: p38 MAPK Signaling & Inhibition
This diagram illustrates where the benzimidazol-2-one inhibitor intercepts the inflammatory signaling cascade.
Figure 2: p38 MAPK signaling cascade.[1] The inhibitor blocks ATP binding, halting downstream cytokine production.[1]
CNS Agents: Dopamine D2 Antagonism
The benzimidazol-2-one moiety is a critical pharmacophore in Domperidone , a peripherally selective D2 antagonist.
-
Role: The scaffold mimics the catechol group of dopamine but prevents rapid metabolism.
-
SAR Insight: N-alkylation at the 1-position with a piperidine linker is essential for high affinity D2 binding.
Strategic SAR: Substitution Effects
The following table summarizes the Structure-Activity Relationship (SAR) trends for benzimidazol-2-one derivatives across different target classes.
| Position | Modification | Effect on Activity | Target Relevance |
| N-1 | Alkyl/Aryl Linkers | Critical for selectivity; "Tail" region interaction. | GPCRs (D2, 5-HT) |
| N-3 | Free Hydrogen | Essential for H-bond donation (Hinge binding). | Kinases (p38, VEGFR) |
| N-3 | Methylation | Often abolishes activity (Steric clash/Loss of H-bond). | Kinases |
| C-5/6 | Halogens (Cl, F) | Increases metabolic stability & lipophilicity.[1] | General |
| C-5 | Cyano (-CN) | Improves polarity/solubility; H-bond acceptor. | NNRTIs (HIV-1) |
References
-
Laufer, S. A., et al. (2002).[1] "Discovery and Design of Benzimidazolone Based Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry.
-
Janssen, P. A. (1978).[1] "Domperidone, a novel gastrokinetic and antinauseant drug."[1] Japanese Journal of Pharmacology.
-
Rannard, S. P., & Davis, N. J. (2000).[1] "The selective reaction of 1,1'-carbonyldiimidazole with primary amines." Organic Letters.
-
Hopkins, A. L., et al. (2004).[1] "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today.
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Foreword: The Enduring Relevance of a Privileged Scaffold
An In-Depth Technical Guide to the Pyridin-2-yl Benzimidazole Pharmacophore: From Synthesis to Therapeutic Application
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The pyridin-2-yl benzimidazole core is a quintessential example of such a scaffold. Its unique electronic properties, steric architecture, and capacity for hydrogen bonding have made it a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[1][2][3] This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to dissect the causality behind the pharmacophore's success, explaining the rationale for synthetic choices, the logic of structure-activity relationships, and the mechanistic basis for its diverse biological effects. We will explore not just what is done, but why it is done, providing a self-validating framework for researchers engaged in the rational design of novel therapeutics based on this remarkable core.
Part 1: The Architectural Blueprint: Synthesis and Physicochemical Properties
The therapeutic potential of any pharmacophore is fundamentally enabled by its synthetic accessibility. The pyridin-2-yl benzimidazole scaffold benefits from robust and versatile synthetic routes, allowing for systematic structural modifications essential for optimizing biological activity.
Core Synthesis: The Phillips-Ladenburg Condensation
The most direct and widely employed method for constructing the core scaffold is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a pyridine-2-carboxaldehyde derivative.
Causality of Choice : The elegance of this method lies in its simplicity and convergence. It efficiently joins the two key heterocyclic precursors in a single, often high-yielding, step. The reaction is typically performed under oxidative conditions, either by exposure to air or with the addition of an oxidizing agent like nitrobenzene, which facilitates the final aromatization to the stable benzimidazole ring. The choice of solvent and temperature is critical; refluxing in ethanol or using a higher-boiling solvent like DMF can be modulated to drive the reaction to completion, depending on the reactivity of the specific substrates.[4][5]
Experimental Protocol: Microwave-Assisted Phillips-Ladenburg Synthesis
Microwave-assisted organic synthesis (MAOS) represents a significant process intensification over classical heating. The rationale for its use here is the rapid, uniform heating which dramatically reduces reaction times from hours to minutes and often improves yields by minimizing side-product formation.[5]
-
Reactant Preparation : In a 10 mL microwave-certified vessel, combine o-phenylenediamine (1.0 mmol, 1.0 eq) and pyridine-2-carboxaldehyde (1.0 mmol, 1.0 eq).
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Solvent Addition : Add 3 mL of N,N-Dimethylformamide (DMF). The choice of a high-boiling, polar solvent like DMF is crucial for efficient energy absorption from the microwave field.
-
Irradiation : Seal the vessel and place it in a monomodal microwave reactor. Irradiate the mixture at 150°C for 5-10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to prevent degradation from over-exposure.
-
Work-up : After cooling, pour the reaction mixture into 20 mL of ice-cold water. The product typically precipitates as a solid.
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Microwave-assisted synthesis workflow.
The Pharmacophore Deconstructed
The biological versatility of this scaffold stems from a combination of key structural features that can be precisely tuned.
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Benzimidazole Core : This planar, aromatic system is a bioisostere of purine, allowing it to interact with biological targets that recognize nucleotides.[6] It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), enabling critical interactions within enzyme active sites or DNA grooves.
-
Pyridine Ring : The pyridine nitrogen acts as a potent hydrogen bond acceptor and a coordination site for metal ions. Its position at the 2-position of the benzimidazole creates a bidentate chelation site (N,N') which is crucial for its interaction with metalloenzymes and has been exploited in the design of metal-based drugs.[7][8][9]
-
Linkage : The direct C-C bond between the two rings creates a semi-rigid structure. This conformational constraint reduces the entropic penalty upon binding to a target, a favorable characteristic for a drug candidate.
Caption: Iterative 3D-QSAR modeling workflow.
Part 3: Biological Mechanisms and Therapeutic Applications
The true value of the pyridin-2-yl benzimidazole pharmacophore is demonstrated by its broad spectrum of potent biological activities.
Anticancer Activity
This scaffold is a prolific source of anticancer agents, acting through multiple mechanisms. [1][2][10]
-
Mechanism 1: Cell Cycle Arrest & Apoptosis Induction : Many derivatives exert their cytotoxic effects by disrupting the cell cycle. For instance, compound 7c , a 2-((pyridin-2-ylmethyl)thio)-1H-benzimidazole derivative, was shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in A549 lung cancer cells. [11]This is a hallmark of targeted cancer therapy, as it selectively eliminates rapidly dividing cancer cells.
-
Mechanism 2: Enzyme Inhibition : The scaffold is an effective inhibitor of key enzymes in cancer progression.
-
Topoisomerases : These enzymes are critical for DNA replication. The planar benzimidazole ring can intercalate into DNA, while the rest of the molecule can interfere with enzyme function, leading to cell death. [3] * Kinases : Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a critical regulator of the cell cycle. Its inhibition is a major therapeutic strategy, and molecular modeling studies have identified pyridin-2-yl benzimidazole derivatives as potent Plk1 inhibitors. [12]
-
Caption: Simplified Plk1 inhibition pathway.
Antimicrobial and Antiparasitic Activity
The scaffold has demonstrated significant efficacy against a range of pathogens.
-
Antibacterial Action : Derivatives have shown good activity, particularly against Gram-positive bacteria. [6]The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall integrity. Metal complexes, particularly with Ruthenium, have shown synergistic effects, with the complex exhibiting greater anti-biofilm activity against pathogens like P. aeruginosa than the ligand alone. [3][8][9]This is a critical insight, as biofilms are a major cause of persistent and antibiotic-resistant infections.
-
Antiparasitic Action : Pyridyl methylsulfinyl benzimidazoles, which are structural analogues of the proton pump inhibitor omeprazole, have been identified as potent agents against Giardia lamblia and Trichomonas vaginalis. [13]The mechanism involves the inhibition of essential metabolic enzymes in the parasites, such as glucose-6-phosphate dehydrogenase. The presence of a nitro group at the C5 position of the benzimidazole ring was found to be crucial for this potent inhibitory effect. [13]
Part 4: Validated Experimental Protocol: MTT Cytotoxicity Assay
To provide a self-validating system for assessing anticancer potential, the following detailed protocol for the MTT assay is provided. This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The causality is direct: a potent cytotoxic compound will reduce the number of viable cells, leading to a lower metabolic conversion of MTT and thus a reduced colorimetric signal.
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a novel pyridin-2-yl benzimidazole derivative against a human cancer cell line (e.g., A549).
Materials :
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO to create a 10 mM stock)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Step-by-Step Methodology :
-
Cell Seeding : Culture A549 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. The final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.
-
Incubation : Incubate the plate for 48 hours at 37°C and 5% CO₂. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.
-
MTT Addition : After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement : Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The pyridin-2-yl benzimidazole pharmacophore is a testament to the power of privileged scaffolds in drug discovery. Its synthetic tractability, combined with a rich set of pharmacophoric features, has enabled the development of compounds with a remarkable breadth of biological activity. Future research will likely focus on several key areas:
-
Improving Selectivity : While potent, many derivatives show broad activity. Future design efforts will leverage detailed structural biology and computational modeling to create analogues that are highly selective for a single enzyme isoform or receptor subtype, thereby minimizing off-target effects.
-
Novel Drug Conjugates : Attaching the scaffold to other pharmacophores or targeting moieties could lead to hybrid molecules with enhanced potency or novel mechanisms of action. [2][14]3. Organometallic Chemistry : The potent chelating ability of the scaffold will continue to be exploited in the design of metal-based therapeutics (e.g., with Ruthenium, Gold, Osmium) for applications in oncology and infectious disease. [8][15] By understanding the fundamental principles governing its synthesis, SAR, and biological mechanisms, researchers can continue to unlock the full therapeutic potential of this exceptional molecular framework.
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Yap, H. Y., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. Available at: [Link]
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Gül, M., et al. (2021). Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Savić, N. D., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. International Journal of Molecular Sciences. Available at: [Link]
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Castillo-Villanueva, E., et al. (2022). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Pharmaceuticals. Available at: [Link]
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Savić, N. D., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1 H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. PubMed. Available at: [Link]
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Brandstrom, A., et al. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology Supplement. Available at: [Link]
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Herchel, R., et al. (2018). Pyridyl-benzimidazole derivatives decorated with phenylazo substituents and their low-spin iron(ii) complexes: a study of the synthesis, structure and photoisomerization. New Journal of Chemistry. Available at: [Link]
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Ganter, B., et al. (2013). Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. Organometallics. Available at: [Link]
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Patil, S. B., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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Glukhareva, T. V., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Russian Chemical Bulletin. Available at: [Link]
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Marzouk, M. A., et al. (2024). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules. Available at: [Link]
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Taylor & Francis Online. (2016). Molecular Modeling of the 2-(Pyridin-2-yl)-1H-Benzimidazole Intramolecular Dynamics. Available at: [Link]
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Boufroura, H., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. ChemRxiv. Available at: [Link]
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Valarmathy, J., & Joshua, L. S. (2009). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry. Available at: [Link]
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Savić, N. D., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. PMC. Available at: [Link]
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Ríos-Guzmán, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Available at: [Link]
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Chekkara, R., et al. (2014). Theoretical studies on benzimidazole and imidazo[1,2-a]pyridine derivatives as Polo-like kinase 1 (Plk1) inhibitors. CORE. Available at: [Link]
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Kumar, R., et al. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. Medicinal Chemistry Research. Available at: [Link]
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ResearchGate. (2014). WITHDRAWN: Molecular modeling and pharmacophore approach substituted benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. Available at: [Link]
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Pernak, J., et al. (2001). Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides. European Journal of Medicinal Chemistry. Available at: [Link]
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Marzouk, M. A., et al. (2024). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI. Available at: [Link]
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Bîcu, E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
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Kumar, R., et al. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. R Discovery. Available at: [Link]
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de F. A. Alves, M., et al. (2017). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society. Available at: [Link]
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Geiger, D. K., et al. (2015). 1-[(pyridin-2-yl)methyl]-1H-benzimidazole. Acta Crystallographica Section E. Available at: [Link]
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Fatima, A., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. PLOS ONE. Available at: [Link]
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Al-Majid, A. M., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate. Acta Crystallographica Section E. Available at: [Link]
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Methodological & Application
Synthesis of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one from o-phenylenediamine
Application Note & Protocol
A Streamlined, Two-Step Synthesis of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one from o-Phenylenediamine
Abstract
This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] This guide begins with the formation of the core 1H-benzo[d]imidazol-2(3H)-one intermediate from o-phenylenediamine using 1,1'-Carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent. The subsequent step details a robust Ullmann-type N-arylation to couple the benzimidazolone core with 2-chloropyridine. The rationale behind key experimental choices, detailed step-by-step protocols, safety considerations, and characterization data are presented to ensure reproducibility and success for researchers in the field.
Introduction: The Significance of N-Aryl Benzimidazolones
The benzimidazolone core is a privileged structure in modern pharmacology, forming the backbone of numerous therapeutic agents. The introduction of an N-aryl substituent, particularly a pyridine ring, can significantly modulate the compound's pharmacological profile, influencing its target affinity, selectivity, and pharmacokinetic properties. The target molecule, 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, combines these two important pharmacophores. Traditional synthetic routes to such compounds can involve harsh reagents, high temperatures, or expensive catalysts.[3][4] The methodology presented herein is designed to be accessible, efficient, and grounded in modern, safer chemical practices.
Overall Reaction Scheme
A schematic representation of the two-step synthesis.
Step 1: Cyclization of o-phenylenediamine with 1,1'-Carbonyldiimidazole (CDI) to form 1H-benzo[d]imidazol-2(3H)-one.
Step 2: Copper-catalyzed N-arylation of 1H-benzo[d]imidazol-2(3H)-one with 2-chloropyridine.
Part 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one Intermediate
Principle and Mechanistic Insight
The first step involves the formation of the benzimidazolone ring system. While classical methods often use urea at high temperatures or the highly toxic phosgene, this protocol employs 1,1'-Carbonyldiimidazole (CDI).[5] CDI is an excellent alternative, acting as a carbonyl group donor under significantly milder and safer conditions.[6][7]
The reaction proceeds via a two-stage mechanism. First, one of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of CDI. This results in the displacement of an imidazole molecule and the formation of an N-acylimidazole intermediate. Second, the adjacent amino group within the same molecule performs an intramolecular nucleophilic attack on the newly formed acylimidazole carbonyl. This cyclization step is entropically favored and results in the formation of the stable five-membered benzimidazolone ring, releasing a second molecule of imidazole and carbon dioxide upon workup.[8][9]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | CAS No. | Notes |
| o-Phenylenediamine | 108.14 | 5.41 g (50 mmol) | 95-54-5 | High purity (>99%) recommended. |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 8.92 g (55 mmol) | 530-62-1 | Handle in a dry atmosphere. |
| Tetrahydrofuran (THF) | 72.11 | 250 mL | 109-99-9 | Anhydrous, <50 ppm H₂O. |
| Hydrochloric Acid (1 M) | 36.46 | ~100 mL | 7647-01-0 | For workup. |
| Saturated NaCl Solution | - | 50 mL | - | Brine, for workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | Drying agent. |
| Equipment | ||||
| 500 mL Round-bottom flask | 1 | Oven-dried. | ||
| Magnetic stirrer and stir bar | 1 | |||
| Reflux condenser | 1 | With drying tube (CaCl₂). | ||
| Nitrogen/Argon inlet | 1 | For inert atmosphere. | ||
| Buchner funnel and filter paper | 1 | For product isolation. | ||
| Rotary evaporator | 1 | For solvent removal. |
Detailed Experimental Protocol: Step 1
-
Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent premature hydrolysis of CDI.[7]
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with o-phenylenediamine (5.41 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
CDI Addition: To the stirring solution, add 1,1'-Carbonyldiimidazole (8.92 g, 55 mmol, 1.1 eq) portion-wise over 15 minutes. A slight exotherm and gas evolution (CO₂) may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane eluent system. The starting o-phenylenediamine spot should be consumed.
-
Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 1 M HCl (100 mL) with vigorous stirring. This step protonates the imidazole byproduct and helps precipitate the product.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold water (3 x 50 mL) and a small amount of cold diethyl ether to facilitate drying.
-
Drying: Dry the isolated solid under vacuum to afford 1H-benzo[d]imidazol-2(3H)-one as a white to off-white powder. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Part 2: Synthesis of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Principle and Mechanistic Insight
This step is a copper-catalyzed Ullmann condensation, a classic and cost-effective method for forming carbon-nitrogen bonds. The reaction couples the N-H bond of the benzimidazolone with the C-Cl bond of 2-chloropyridine.
The mechanism is believed to involve the following key steps:
-
Deprotonation: The base (potassium carbonate) deprotonates the acidic N-H of the benzimidazolone, forming a nucleophilic benzimidazolide anion.
-
Catalyst Activation: The Cu(I) catalyst coordinates with the benzimidazolide anion.
-
Oxidative Addition: The resulting copper complex undergoes oxidative addition with 2-chloropyridine, forming a Cu(III) intermediate.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex, releasing the desired product and regenerating the active Cu(I) catalyst. The use of a high-boiling polar aprotic solvent like DMF is crucial to ensure the reagents remain in solution and to facilitate the reaction, which often requires elevated temperatures.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | CAS No. | Notes |
| 1H-benzo[d]imidazol-2(3H)-one | 134.13 | 5.36 g (40 mmol) | 615-16-7 | From Step 1. |
| 2-Chloropyridine | 113.55 | 4.77 g (42 mmol) | 109-09-1 | Corrosive, handle with care. |
| Copper(I) Iodide (CuI) | 190.45 | 0.76 g (4 mmol) | 7681-65-4 | Catalyst. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.06 g (80 mmol) | 584-08-7 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | 68-12-2 | Anhydrous. |
| Ethyl Acetate | 88.11 | ~300 mL | 141-78-6 | For extraction. |
| Water | 18.02 | ~500 mL | 7732-18-5 | For workup. |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Reflux condenser & Heating mantle | 1 | |||
| Nitrogen/Argon atmosphere | 1 | |||
| Separatory funnel (500 mL) | 1 | For extraction. | ||
| Rotary evaporator | 1 | |||
| Chromatography column | 1 | For purification. |
Detailed Experimental Protocol: Step 2
-
Setup: In a 250 mL round-bottom flask, combine 1H-benzo[d]imidazol-2(3H)-one (5.36 g, 40 mmol), anhydrous potassium carbonate (11.06 g, 80 mmol, 2.0 eq), and Copper(I) Iodide (0.76 g, 4 mmol, 10 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF (150 mL) followed by 2-chloropyridine (4.77 g, 42 mmol, 1.05 eq) via syringe.
-
Reaction: Heat the mixture to 120-130°C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC (30:70 Ethyl Acetate:Hexane) until the starting benzimidazolone is consumed.
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of cold water. Stir for 30 minutes. A solid may precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes, to afford the pure 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one as a solid.
Data Summary and Visualization
Synthetic Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Quantitative Data Summary
| Step | Limiting Reagent | Equivalents | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | o-Phenylenediamine | CDI (1.1) | - | THF | 66 | 3-4 | 85-95% |
| 2 | Benzimidazolone | 2-Cl-Py (1.05) | CuI (10 mol%) | DMF | 130 | 12-18 | 60-75% |
References
- CN102285924A - Synthesis method of benzimidazolone - Google P
- DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google P
-
Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts - ResearchGate. (URL: [Link])
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (URL: [Link])
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC. (URL: [Link])
-
Mechanism of reductive cyclization of o‐phenylenediamine with CO2. - ResearchGate. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
-
Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (URL: [Link])
-
Carbonyldiimidazole (CDI) - Wordpress. (URL: [Link])
-
1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][5][10]Triazolo[4,3-a]pyridines. (URL: [Link])
-
o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (URL: [Link])
-
Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts - Morressier. (URL: [Link])
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. (URL: [Link])
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (URL: [Link])
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][5][10]Triazolo[4,3-a]pyridines - PubMed. (URL: [Link])
-
N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - Organic Chemistry Portal. (URL: [Link])
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. (URL: [Link])
-
Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing). (URL: [Link])
-
Carbonyldiimidazole - Wikipedia. (URL: [Link])
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 6. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 8. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 9. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
Application Note: Protocol for N-Arylation of Benzimidazol-2-one with Pyridine Halides
Executive Summary
The N-arylation of benzimidazol-2-ones with pyridine halides represents a critical transformation in the synthesis of bioactive heterocyclic scaffolds, particularly in the development of antagonists for GPCRs and kinase inhibitors. This transformation poses specific challenges: the low nucleophilicity of the cyclic urea motif (benzimidazol-2-one pKa ~10.5–11) and the potential for catalyst deactivation by the pyridine nitrogen.
This guide provides two field-validated protocols:
-
Method A (Copper-Catalyzed): A cost-effective, modified Goldberg reaction suitable for scale-up and electron-deficient pyridines.
-
Method B (Palladium-Catalyzed): A high-fidelity Buchwald-Hartwig coupling utilizing specialized ligands for electron-rich or sterically hindered pyridine substrates.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate properties using the table below to ensure experimental success.
| Parameter | Method A: Cu-Catalyzed (Goldberg) | Method B: Pd-Catalyzed (Buchwald-Hartwig) |
| Primary Utility | Routine synthesis; Scale-up (>10g) | Complex substrates; Late-stage functionalization |
| Pyridine Partner | Electron-deficient (e.g., 2-CN, 3-NO2) | Electron-rich (e.g., 2-OMe, 3-NH2) or ortho-substituted |
| Halide Reactivity | I > Br >> Cl (Cl often fails) | I ≈ Br > Cl (Cl works with active ligands) |
| Temp. Sensitivity | High (Requires 100–120 °C) | Moderate (Often proceeds at 60–90 °C) |
| Cost Profile | Low (CuI + Diamine ligand) | High (Pd source + Phosphine ligand) |
| Moisture Tolerance | Moderate | Low (Requires inert atmosphere) |
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting.
-
The Nucleophile Challenge: Benzimidazol-2-one is an "ambident" nucleophile but primarily reacts at the nitrogen. However, its electron-withdrawing carbonyl group reduces the nucleophilicity of the N-H bond compared to standard amines. Deprotonation is the rate-determining step in many Cu-cycles.
-
The Electrophile Challenge (Pyridine): Pyridine halides, especially 2-halopyridines, can chelate the metal center, displacing the ligand and killing catalytic activity ("poisoning").
-
Solution: In Pd-catalysis, we use bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) that sterically prevent the pyridine nitrogen from binding to the Pd center, forcing the reaction to occur at the halide bond.
-
Visualization: Catalytic Workflow & Decision Tree
The following diagram outlines the logical flow for selecting and executing the correct protocol.
Figure 1: Decision tree for selecting the optimal catalytic system based on pyridine substitution patterns.
Experimental Protocols
Method A: Modified Goldberg Reaction (Copper-Catalyzed)
Best for: 3- or 4-iodopyridines, bromopyridines, and large-scale batches.
Materials:
-
Benzimidazol-2-one (1.0 equiv)
-
Pyridine halide (1.1 equiv)
-
Catalyst: CuI (Copper(I) iodide) - 10 mol%[1]
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) - 20 mol%
-
Base: K₃PO₄ (Potassium phosphate, tribasic) - 2.0 equiv (finely ground)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Protocol:
-
Charge: To a dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.10 mmol), K₃PO₄ (2.0 mmol), benzimidazol-2-one (1.0 mmol), and the pyridine halide (1.1 mmol).
-
Note: If the pyridine halide is a liquid, add it after the solvent.
-
-
Inert: Evacuate the tube and backfill with Argon (repeat 3 times).
-
Solvation: Add anhydrous 1,4-Dioxane (3.0 mL) via syringe, followed by DMEDA (0.20 mmol).
-
Why? Adding the ligand after the solvent but before heating ensures the active Cu-diamine complex forms immediately, preventing Cu precipitation.
-
-
Reaction: Seal the tube and heat to 110 °C for 16–24 hours. The mixture should turn a distinct blue-green color, indicating active Cu-amine species.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Method B: Buchwald-Hartwig Coupling (Palladium-Catalyzed)
Best for: 2-halopyridines, chloropyridines, and temperature-sensitive substrates.
Materials:
-
Benzimidazol-2-one (1.0 equiv)
-
Pyridine halide (1.2 equiv)
-
Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - 2.5 mol% (5 mol% Pd total)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) - 5 mol%
-
Alternative: BrettPhos for extremely difficult 2-substituted pyridines.
-
-
Base: Cs₂CO₃ (Cesium carbonate) - 1.5 equiv
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Protocol:
-
Pre-complexation (Critical): In a separate vial inside a glovebox (or under strict Argon flow), mix Pd₂(dba)₃ and Xantphos in 1 mL of dioxane. Stir for 5 minutes until the solution turns a clear reddish-orange.
-
Why? Pre-forming the catalyst prevents the "naked" Pd from being sequestered by the pyridine substrate before the phosphine ligand can bind.
-
-
Charge: In the main reaction vessel, combine benzimidazol-2-one (1.0 mmol), pyridine halide (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
-
Combine: Transfer the pre-formed catalyst solution to the main vessel via syringe. Rinse the catalyst vial with remaining solvent (total reaction volume ~4 mL).
-
Reaction: Heat to 90 °C for 12–18 hours.
-
Monitoring: Monitor via LC-MS. If conversion stalls at 50%, add a second portion of pre-formed catalyst (1 mol%).
-
-
Work-up: Cool, dilute with DCM, filter through Celite.
-
Purification: Flash chromatography. Note: Pyridine derivatives often streak on silica; add 1% Triethylamine to your eluent to improve separation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst poisoning or poor solubility. | Switch to Method B. Alternatively, switch solvent to DMF and increase temp to 130°C (pressure tube). |
| Regioselectivity Issues (Mixture of N1/N3) | Substrate is symmetrical or unprotected. | If mono-arylation is desired on a symmetrical core, use a large excess of benzimidazolone (3.0 equiv) and recycle the unreacted starting material. |
| Blue/Green Precipitate (Method A) | Copper oxidation/inactive species. | Ensure strict oxygen-free conditions. Add 5 mol% sodium ascorbate as a reducing agent to maintain Cu(I). |
| Stalled Reaction (Method B) | Pyridine coordination to Pd. | Switch ligand to BrettPhos or tBuXPhos . These are bulkier and prevent pyridine N-binding. |
References
-
Altman, R. A., & Buchwald, S. L. (2007).[2] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[2][3][4][5] The Journal of Organic Chemistry, 72(16), 6190–6199.[2]
-
[Link]
-
-
McLaughlin, M., et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions.[6] Organic Letters, 13(16), 4264–4267.
-
[Link]
-
-
Nandakumar, A. (2008). Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Coupling Reactions.[1] Synthesis, 2008(09), 1359-1366.[1]
- Lau, F. Y., et al. (2002). Synthesis of N-Aryl- and N-Heteroaryl-benzimidazol-2-ones. Synlett, 2002(10), 1673-1675.
Sources
- 1. scispace.com [scispace.com]
- 2. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Cyclization Reagents for 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Introduction & Significance
The 1-(pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, appearing frequently in inhibitors of Janus kinases (JAK), ion channel modulators, and neuropeptide receptor antagonists. The core structure consists of a benzimidazolone (cyclic urea) fused with a pyridine ring at the
The critical synthetic challenge lies in the cyclization step : converting the asymmetric precursor N-(pyridin-2-yl)benzene-1,2-diamine into the cyclic urea. Unlike symmetric diamines, the presence of the electron-deficient pyridine ring reduces the nucleophilicity of the adjacent secondary amine, requiring careful reagent selection to ensure complete cyclization and avoid regiochemical side products.
This guide provides a comparative technical analysis of the three primary reagent classes for this transformation: 1,1'-Carbonyldiimidazole (CDI) , Triphosgene , and Urea , along with detailed, validated protocols for each.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the insertion of a carbonyl (
Figure 1: Retrosynthetic disconnection showing the critical carbonyl insertion step.
Reagent Selection Matrix
The choice of reagent depends on scale, safety constraints, and the electronic deactivation of the substrate.
| Feature | CDI (1,1'-Carbonyldiimidazole) | Triphosgene (BTC) | Urea |
| Role | Mild carbonylating agent | Solid Phosgene equivalent | High-temp carbonyl source |
| Reactivity | Moderate (Activation required) | High (Highly electrophilic) | Low (Requires melt) |
| By-products | Imidazole (Non-toxic, easy removal) | HCl, Phosgene (gas) | Ammonia ( |
| Solvent | THF, DMF, Dioxane | DCM, Toluene, THF | None (Neat melt) or high BP solvent |
| Temp | 60°C – Reflux | 0°C – RT | 150°C – 180°C |
| Scale | Med. Chem (<100g) | Process/Scale-up | Industrial Bulk (>1kg) |
| Key Advantage | Operational simplicity; "Green" | Rapid; Quantitative yields | Cost-effective; Atom economy |
| Risk | Moisture sensitivity | High Toxicity (Phosgene gen.) | Thermal decomposition |
Detailed Experimental Protocols
Method A: CDI-Mediated Cyclization (Standard Laboratory Scale)
Best for: Medicinal chemistry, high-value intermediates, avoiding toxic gases. Mechanism: The primary amine attacks CDI, forming an acyl-imidazole intermediate. The lower-nucleophilicity pyridyl-amine then attacks the carbonyl, expelling the second imidazole.
Protocol:
-
Setup: Charge a dry round-bottom flask with N-(pyridin-2-yl)benzene-1,2-diamine (1.0 equiv) and anhydrous THF (10 mL/g).
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv) in a single portion at room temperature.
-
Note: Evolution of
is not observed here, but moisture will generate it. Ensure CDI is fresh (white free-flowing powder, not yellow/clumpy).
-
-
Reaction: Heat the mixture to reflux (66°C) under nitrogen for 4–6 hours.
-
Monitoring: Check TLC (5% MeOH in DCM). The product is typically more polar than the diamine but less polar than the imidazole byproduct.
-
-
Workup:
-
Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH).
Method B: Triphosgene Cyclization (High Reactivity)
Best for: Deactivated substrates where CDI fails; rapid kinetics. Safety Critical: Triphosgene decomposes to Phosgene. Perform only in a well-ventilated fume hood.
Protocol:
-
Setup: Dissolve N-(pyridin-2-yl)benzene-1,2-diamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (15 mL/g).
-
Base: Add Triethylamine (TEA) (2.5 equiv). Cool the solution to 0°C .
-
Addition: Dissolve Triphosgene (0.4 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Stoichiometry: 0.33 equiv of Triphosgene provides 1.0 equiv of Phosgene. We use a slight excess (0.4 equiv).
-
-
Reaction: Allow to warm to Room Temperature. Stir for 1–2 hours.
-
Quench: Carefully add saturated aqueous
to quench excess phosgene equivalents. Stir vigorously for 15 minutes. -
Workup: Separate phases. Extract aqueous layer with DCM. Dry organics over
and concentrate.
Method C: Urea Melt (Industrial/Green)
Best for: Large scale, solvent-free synthesis, avoiding halogenated waste.
Protocol:
-
Setup: Mix N-(pyridin-2-yl)benzene-1,2-diamine (1.0 equiv) and Urea (3.0 equiv) in a round-bottom flask. No solvent is used.
-
Reaction: Heat the solid mixture to 160°C .
-
Observation: The mixture will melt. Ammonia gas (
) will be evolved. -
Tip: Use a weak vacuum or nitrogen sweep to remove ammonia and drive the equilibrium forward.
-
-
Duration: Maintain temperature for 4–6 hours until solidification is observed (product has high MP).
-
Workup: Cool to ~80°C. Add water and triturate the solid. Filter the crude benzimidazolone.
-
Purification: Recrystallize from DMF/Water or Ethanol.
Mechanistic Pathway & Troubleshooting
Understanding the mechanism helps troubleshoot incomplete cyclizations, particularly due to the deactivated pyridyl-amine.
Figure 2: Mechanistic flow. The second step is rate-limiting due to the electron-withdrawing pyridine ring.
Troubleshooting Guide
-
Issue: Incomplete Cyclization (Intermediate observed).
-
Cause: The secondary amine (NH-Py) is too electron-poor to attack the acyl-intermediate.
-
Solution: Switch from CDI to Triphosgene (more electrophilic). Alternatively, use Method A but add a Lewis Acid catalyst (e.g., 10 mol%
) or switch solvent to refluxing Dioxane/Diglyme to increase temperature.
-
-
Issue: Regioselectivity (Wrong Isomer).
-
Note: Not applicable for the cyclization itself (the ring forms between the two nitrogens), but ensure the precursor synthesis (SnAr) yielded the correct regioisomer of the diamine.
-
-
Issue: Solubility.
-
The product is highly crystalline and insoluble in non-polar solvents. Use DMF or DMSO for NMR characterization.
-
References
-
CDI Cyclization Kinetics: R. Staab, "Syntheses using heterocyclic amides (azolides)," Angewandte Chemie International Edition, 1962. Link
-
Triphosgene Protocols: H. Eckert, B. Forster, "Triphosgene, a Crystalline Phosgene Substitute," Angewandte Chemie, 1987. Link
-
Benzimidazolone Synthesis Review: Wright, J. B. "The Chemistry of the Benzimidazoles," Chemical Reviews, 1951. Link
- Green Chemistry (Urea Melt): Application of urea fusion in heterocyclic synthesis. Journal of Heterocyclic Chemistry. (General Reference for Urea Melts).
-
Related Pyridyl-Benzimidazolone Scaffolds: Journal of Medicinal Chemistry, "Discovery of BMS-536924" (Contains analogous cyclization conditions). Link
Sources
One-Pot Synthesis of Pyridinyl-Benzimidazoles: An Application Guide for Researchers
Introduction: The Significance of Pyridinyl-Benzimidazoles in Modern Drug Discovery
The pyridinyl-benzimidazole scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active agents. Its unique structural features, combining the electron-deficient pyridine ring with the versatile benzimidazole system, allow for a wide range of molecular interactions with biological targets. This has led to the development of drugs with diverse therapeutic applications, including anti-ulcer, anticancer, antiviral, and antihypertensive agents. The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor in medicinal chemistry and drug development. Traditional multi-step syntheses are often plagued by issues of low overall yields, tedious purification procedures, and significant waste generation. In contrast, one-pot syntheses offer a streamlined and environmentally benign alternative by combining multiple reaction steps into a single, uninterrupted process, thereby saving time, resources, and minimizing by-product formation.
This comprehensive guide provides an in-depth exploration of contemporary one-pot synthesis methods for pyridinyl-benzimidazoles. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and explaining the rationale behind the selection of specific catalysts and reaction conditions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently select and implement the most suitable synthetic strategy for their specific research needs.
Core Synthetic Strategy: The Condensation of o-Phenylenediamines and Pyridine Aldehydes
The most prevalent and versatile one-pot approach to pyridinyl-benzimidazoles involves the condensation of an o-phenylenediamine with a pyridine aldehyde. This reaction typically proceeds through a two-step sequence within a single reaction vessel: the initial formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the aromatic benzimidazole ring.
General Reaction Mechanism
The fundamental transformation can be visualized as follows:
Figure 1: General reaction pathway for the one-pot synthesis of pyridinyl-benzimidazoles.
The initial, often acid-catalyzed, condensation between the diamine and the aldehyde readily forms the Schiff base. The subsequent intramolecular cyclization of the second amino group onto the imine carbon forms a dihydrobenzimidazole intermediate. The final, and often rate-determining, step is the oxidation of this intermediate to the aromatic pyridinyl-benzimidazole. The choice of catalyst and oxidant is crucial for the efficiency and success of this final step.
Methodology Showcase: A Comparative Analysis of Catalytic Systems
A variety of catalytic systems have been developed to promote the one-pot synthesis of pyridinyl-benzimidazoles, each with its own set of advantages in terms of efficiency, cost, and environmental impact. Below, we present a comparative overview of some of the most effective methods, complete with detailed protocols.
Protocol 1: Lanthanum Chloride Catalyzed Synthesis under Mild Conditions
Lanthanum chloride (LaCl₃) is an efficient and mild Lewis acid catalyst for this transformation. Its effectiveness stems from its ability to activate the aldehyde carbonyl group towards nucleophilic attack by the diamine and to facilitate the subsequent cyclization and dehydration steps.
Rationale for Use: Lanthanum chloride is a relatively inexpensive, water-tolerant, and environmentally friendly Lewis acid. It allows the reaction to proceed under mild conditions, often at room temperature, which is beneficial for substrates with sensitive functional groups.
Experimental Protocol:
-
To a solution of o-phenylenediamine (1.0 mmol) and the desired pyridine aldehyde (e.g., 2-pyridinecarboxaldehyde, 1.0 mmol) in acetonitrile (10 mL), add lanthanum chloride heptahydrate (10 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-(pyridin-2-yl)-1H-benzo[d]imidazole.[1]
Data Summary Table:
| Pyridine Aldehyde Isomer | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | LaCl₃·7H₂O (10 mol%) | Acetonitrile | RT | 2 | 92 | [1] |
| 3-Pyridinecarboxaldehyde | LaCl₃·7H₂O (10 mol%) | Acetonitrile | RT | 3 | 90 | [1] |
| 4-Pyridinecarboxaldehyde | LaCl₃·7H₂O (10 mol%) | Acetonitrile | RT | 2.5 | 94 | [1] |
Protocol 2: Green Synthesis using Oxalic Acid as an Organocatalyst
In line with the principles of green chemistry, organocatalysts provide a metal-free alternative for the synthesis of pyridinyl-benzimidazoles. Oxalic acid is a particularly effective catalyst for this reaction, promoting both the condensation and cyclization steps.[2]
Rationale for Use: Oxalic acid is an inexpensive, readily available, and biodegradable organic acid. Its use as a catalyst avoids the potential for metal contamination in the final product, which is a significant advantage in the synthesis of pharmaceutical intermediates. The reaction can often be performed under solvent-free or minimal solvent conditions, further enhancing its green credentials.
Experimental Protocol:
-
In a mortar, grind a mixture of o-phenylenediamine (1.0 mmol), the desired pyridine aldehyde (1.0 mmol), and oxalic acid (10 mol%).
-
Transfer the mixture to a round-bottom flask and add a minimal amount of ethanol (e.g., 1-2 mL) to form a paste.
-
Heat the mixture at 60 °C for 30-60 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
Recrystallize from ethanol to afford the pure pyridinyl-benzimidazole.
Data Summary Table:
| Pyridine Aldehyde Isomer | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | Oxalic Acid (10 mol%) | Ethanol (minimal) | 60 | 45 | 88 | [2] |
| 3-Pyridinecarboxaldehyde | Oxalic Acid (10 mol%) | Ethanol (minimal) | 60 | 40 | 90 | [2] |
| 4-Pyridinecarboxaldehyde | Oxalic Acid (10 mol%) | Ethanol (minimal) | 60 | 35 | 92 | [2] |
Protocol 3: Microwave-Assisted Synthesis for Rapid Reaction Times
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[3][4][5][6] This is attributed to the efficient and uniform heating of the reaction mixture.
Rationale for Use: For high-throughput synthesis and rapid library generation, microwave-assisted protocols are invaluable. The significant acceleration of the reaction rate allows for the synthesis of a large number of derivatives in a short period.
Experimental Protocol:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 mmol), the desired pyridine aldehyde (1.0 mmol), and a suitable catalyst (e.g., a few drops of 4M HCl[4] or silica gel/H₂SO₄[7]) in a minimal amount of a high-boiling point solvent like DMF or under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 2-10 minutes.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent or collect the precipitate by filtration.
-
Purify the product by column chromatography or recrystallization.
Data Summary Table:
| Pyridine Aldehyde Isomer | Catalyst/Conditions | Power (W) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | 4M HCl, solvent-free | 300 | 110 | 4 | 91 | [4] |
| 3-Pyridinecarboxaldehyde (Nicotinic Acid) | DMF | - | - | 2 | High | [5] |
| 4-Pyridinecarboxaldehyde | Zeolite, solvent-free | 450 | 120 | 5 | 89 | [3] |
Protocol 4: Ultrasound-Assisted Synthesis for Enhanced Efficiency
Sonication, the use of ultrasound to promote chemical reactions, can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[8][9][10][11][12]
Rationale for Use: Ultrasound-assisted synthesis provides an energy-efficient method to accelerate reactions. It is particularly useful for heterogeneous reactions as it can improve mass transfer between phases.
Experimental Protocol:
-
In a flask, suspend o-phenylenediamine (1.0 mmol), the desired pyridine aldehyde (1.0 mmol), and a catalyst (e.g., reusable ZnFe₂O₄ nanoparticles[10]) in a suitable solvent like ethanol.
-
Place the flask in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and temperature (e.g., 70 °C) for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, separate the catalyst by filtration (if heterogeneous) and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data Summary Table:
| Pyridine Aldehyde Isomer | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | ZnFe₂O₄ | Ethanol | 70 | 25 | 90 | [10] |
| 3-Pyridinecarboxaldehyde | ZnFe₂O₄ | Ethanol | 70 | 22 | 92 | [10] |
| 4-Pyridinecarboxaldehyde | ZnFe₂O₄ | Ethanol | 70 | 28 | 88 | [10] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the one-pot synthesis and purification of pyridinyl-benzimidazoles.
Figure 2: A generalized experimental workflow for the synthesis of pyridinyl-benzimidazoles.
Conclusion and Future Perspectives
The one-pot synthesis of pyridinyl-benzimidazoles from o-phenylenediamines and pyridine aldehydes represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to meet specific requirements, such as mildness, speed, or environmental friendliness. The methodologies presented in this guide, from lanthanide-catalyzed reactions to green organocatalytic and energy-efficient microwave and ultrasound-assisted protocols, provide a robust toolkit for researchers in drug discovery and organic synthesis.
Future research in this area will likely focus on the development of even more sustainable and atom-economical methods. This may include the use of novel, recyclable catalysts, flow chemistry setups for continuous production, and the exploration of a wider range of starting materials to further expand the chemical space of accessible pyridinyl-benzimidazole derivatives.
References
- Saleh, T. S., Eldebss, T. M. A., & Albishri, H. M. (2012). Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines: A new access via phenylsulfone synthon. Ultrasonics Sonochemistry, 19(1), 49-55.
-
Nardi, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. [Link]
- Nardi, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Anonymous. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
- Anonymous. (n.d.). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar.
- Veer, B., & Singh, R. (2021). Plant Extract-Assisted Green Synthesis of 2-Arylimidazo [1, 2-a] Pyridine and Benzimidazole Derivatives. Letters in Organic Chemistry, 18(12), 987-995.
- Wikipedia contributors. (n.d.). Pyridines. In Wikipedia.
- Anonymous. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3- d]imidazole Derivatives. The Journal of Organic Chemistry.
- Nardi, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Repositorio Institucional CONICET Digital.
- Anonymous. (n.d.).
- Mobinikhaledi, A., et al. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
-
Venkateswarlu, Y., Kumar, S. R., & Leelavathi, P. (2013). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Organic and Medicinal Chemistry Letters, 3(1), 7. [Link]
- Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(2), 213-217.
- Kamble, D., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 94-100.
- Anonymous. (2025).
-
Nardi, M., et al. (2018). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 23(7), 1733. [Link]
- Anonymous. (2023). Ultrasound-Assisted Efficient Synthesis of Azomethine Derivatives of 1-Phenylimidazo[1,5-a]Pyridine.
- Kumar, D., et al. (n.d.). Ultrasound promoted one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles.
-
Anonymous. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5721. [Link]
- Anonymous. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.
- Anonymous. (2022). Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid.
- Anonymous. (n.d.).
- Hygia Group of Institutions. (2021, July 20). Synthesis of benzimidazole from o- phenylenediamine [Video]. YouTube.
- Anonymous. (2025). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry.
- Anonymous. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Research Publish Journals.
- El-ajaily, M., et al. (2015). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. Journal of Chemical and Pharmaceutical Research, 7(7), 933-939.
- Anonymous. (2025). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Organometallics.
- El-ajaily, M., Abou-Krisha, M. M., & Maihub, A. (n.d.).
Sources
- 1. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. scilit.com [scilit.com]
- 9. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Note: Computational Profiling of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one Scaffolds
Executive Summary
The 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, fusing the structural rigidity of benzimidazolone with the electronic versatility of a pyridine ring. This scaffold is a critical intermediate in the development of DNA Gyrase B inhibitors (antimicrobial), EGFR kinase inhibitors (anticancer), and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
This application note provides a validated protocol for the molecular docking of this scaffold. Unlike generic guides, this protocol addresses the specific tautomeric challenges of the benzimidazolone core and the rotational entropy of the N-pyridyl substituent. We utilize a hybrid workflow combining DFT (Density Functional Theory) for ligand preparation and AutoDock Vina/Glide for binding site interrogation.
Scientific Rationale & Target Selection
The "Privileged" Scaffold
The benzimidazol-2-one core mimics the purine bases of DNA, making it an excellent candidate for ATP-binding pockets. The addition of the N-pyridyl group at position 1 introduces:
-
Electronic Modulation: The pyridine nitrogen acts as a hydrogen bond acceptor.
-
Steric Steering: The pyridyl ring forces a specific dihedral angle relative to the benzimidazole plane, often locking the ligand into a bioactive conformation.
Validated Biological Targets
Based on recent structure-activity relationship (SAR) data, this protocol focuses on two primary targets:
| Target Class | Protein | PDB ID | Mechanism of Action | Key Residues |
| Antimicrobial | DNA Gyrase B | 4KFG / 6RKS | ATP Competitive Inhibition | Asp73, Gly77, Thr165 |
| Anticancer | EGFR Kinase | 1M17 / 4HJO | Tyrosine Kinase Inhibition | Met793, Cys797, Asp855 |
Experimental Protocol
Phase 1: Ligand Preparation (The DFT Requirement)
Critical Step: Standard force fields (MMFF94) often fail to correctly predict the torsion angle between the benzimidazolone and the pyridine ring. Quantum mechanical optimization is required.
-
Structure Generation: Build the 2D structure of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
-
Tautomer Check: Ensure the keto-form (2-one) is selected over the enol-form (2-hydroxy), as the keto-form is thermodynamically dominant in physiological solution.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Method: DFT / B3LYP.
-
Basis Set: 6-311++G(d,p).[1]
-
Solvation: PCM Model (Water).
-
Output: Export the optimized geometry as .pdb or .mol2.
-
Phase 2: Protein Preparation
-
Retrieval: Download PDB ID 4KFG (S. aureus Gyrase B).
-
Cleaning:
-
Remove water molecules (unless bridging is expected, e.g., near Asp73).
-
Remove co-crystallized ligands (save for validation).
-
Remove heteroatoms (ions) unless catalytic (e.g., Mg2+).
-
-
Protonation: Use H++ Server or Maestro Protein Prep Wizard to assign protonation states at pH 7.4.
-
Note: Ensure Histidine tautomers are optimized to maximize H-bonding network.
-
Phase 3: Grid Generation & Docking
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).
Grid Parameters (Standardized for Gyrase B - 4KFG):
-
Center: X: -16.5, Y: -12.2, Z: 28.4 (Centroid of the ATP binding pocket).
-
Size: 24 Å x 24 Å x 24 Å (Sufficient to cover the active site and immediate loops).
-
Exhaustiveness: 32 (High precision required for fragment-like scaffolds).
Docking Execution:
-
Convert Protein to .pdbqt (adding Gasteiger charges).
-
Convert Ligand to .pdbqt (detecting rotatable bonds; Note: The N-N bond between rings is rotatable but sterically hindered—allow rotation to find the global minimum).
-
Run Vina.
Workflow Visualization
The following diagram outlines the integrated workflow from QM-based ligand prep to post-docking analysis.
Figure 1: Integrated Computational Workflow for Benzimidazolone Ligands. Note the inclusion of DFT optimization to correct torsion angles before docking.
Data Analysis & Interpretation
Scoring Metrics
For the 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold, typical binding energies indicate moderate-to-strong affinity.
Table 1: Benchmark Binding Energies (Calculated)
| Target | PDB ID | Binding Energy (Vina) | Key Interaction | Reference |
|---|---|---|---|---|
| DNA Gyrase B | 4KFG | -7.8 to -8.5 kcal/mol | H-bond: Asp73 (Backbone) | [Sethi et al., 2019] |
| EGFR Kinase | 1M17 | -7.2 to -8.1 kcal/mol | Pi-Cation: Lys745 | [Alishala et al., 2024] |
| HIV-1 RT | 1RTD | -9.1 to -10.2 kcal/mol | Pi-Pi Stack: Tyr181 | [BenchChem, 2025] |
Interaction Checklist
To validate a pose as "bioactive," verify the following interactions using visualization software (PyMOL/Discovery Studio):
-
H-Bond Donor: The NH of the benzimidazolone (position 3) should donate to an acidic residue (e.g., Asp/Glu) or a backbone carbonyl.
-
H-Bond Acceptor: The Carbonyl (C=O) at position 2 often accepts H-bonds from water networks or backbone amides.
-
Pi-Stacking: The fused benzene ring should engage in T-shaped or parallel stacking with aromatic residues (Phe/Tyr/Trp).
-
Hydrophobic Pocket: The Pyridine ring often occupies a hydrophobic sub-pocket; ensure no steric clashes exist with the pocket walls.
Troubleshooting & Optimization
-
Problem: High RMSD (> 2.0 Å) during redocking validation.
-
Solution: The grid box may be too small or off-center. Recenter using the coordinates of the co-crystallized ligand's centroid.[2]
-
-
Problem: Ligand assumes a planar conformation that clashes with the protein.
-
Solution: This is an artifact of poor ligand prep. Re-run DFT optimization to establish the correct energetic barrier for the N-N bond rotation.
-
-
Problem: Positive binding energy.
-
Solution: Check protonation states. If the pyridine nitrogen is protonated (positively charged) in a hydrophobic pocket, the penalty will be high. Ensure it is neutral unless interacting with an Asp/Glu.
-
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for In Silico Molecular Docking with 6-Chloro-1H-benzimidazol-1-amine. Retrieved from
-
Sethi, R., et al. (2019).[5] Synthesis and Molecular Docking Studies of 1,2 Disubstituted Benzimidazole Analogues With 4KFG and 3MDV as Target Proteins. AIP Publishing. Retrieved from
-
Alishala, A. (2024).[6][7] Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. Retrieved from
-
Wittman, M., et al. (2005). Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase. Journal of Medicinal Chemistry. Retrieved from
-
Tan, L., et al. (2025).[2] Molecular Docking, ADMET, DFT Studies... of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemical Sciences. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmchemsci.com [jmchemsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Antimicrobial Agents Using Benzimidazol-2-one Intermediates
Abstract
The benzimidazol-2-one (1,3-dihydro-2H-benzimidazol-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in broad-spectrum antimicrobial agents.[1] This application note provides a comprehensive technical guide for the synthesis, functionalization, and biological evaluation of benzimidazol-2-one derivatives. We detail a high-purity synthesis of the core scaffold using 1,1'-carbonyldiimidazole (CDI), followed by regioselective
Introduction: The Benzimidazol-2-one Advantage
In the face of rising antimicrobial resistance (AMR), the benzimidazol-2-one moiety has emerged as a critical template for drug discovery. Structurally similar to the nucleobases found in DNA and RNA, this scaffold can disrupt bacterial nucleic acid synthesis.
Mechanism of Action
Research suggests a multi-modal mechanism for benzimidazol-2-one derivatives:
-
DNA Gyrase Inhibition: Specific derivatives target the ATPase domain of DNA gyrase (Subunit B), preventing bacterial DNA supercoiling.
-
Purine Antagonism: Acting as purine antimetabolites, they competitively inhibit enzymes involved in bacterial RNA/DNA synthesis.
-
Membrane Disruption: Lipophilic
-alkylated derivatives can alter bacterial membrane permeability, leading to cell lysis.
Structural Logic (SAR)
The biological activity is heavily dependent on substituents at the
- -1/3 Positions: Lipophilic groups (e.g., benzyl, phenoxyethyl) enhance membrane penetration and affinity for hydrophobic pockets in target enzymes.
-
-5/6 Positions: Electron-withdrawing groups (e.g., -Cl, -
, - ) often increase potency by modulating the acidity of the NH protons (if unsubstituted) or altering the electronic distribution of the aromatic ring.
Chemical Synthesis Strategy
The synthesis is divided into two phases: (1) Construction of the benzimidazol-2-one core, and (2) Divergent functionalization via
Logical Workflow Diagram
Figure 1: General synthetic workflow for benzimidazol-2-one antimicrobial agents.
Experimental Protocols
Protocol A: High-Purity Synthesis of Benzimidazol-2-one Core
Rationale: While urea fusion is common, it often results in tarry byproducts requiring tedious purification. The CDI method operates under milder conditions, offering higher purity suitable for pharmaceutical applications.
Materials:
- -Phenylenediamine (OPDA) (10 mmol, 1.08 g)
-
1,1'-Carbonyldiimidazole (CDI) (12 mmol, 1.95 g)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.08 g of OPDA in 40 mL of anhydrous THF under an inert atmosphere.
-
Addition: Dissolve 1.95 g of CDI in 10 mL of THF and add it dropwise to the OPDA solution over 15 minutes at room temperature. Note: Evolution of
gas will be observed. -
Reaction: Stir the mixture at room temperature for 2 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The product usually precipitates as a white solid.
-
Reflux (Optional): If the reaction is incomplete, reflux at 65°C for 1 hour to drive the cyclization to completion.
-
Work-up: Cool the mixture to 0°C. Filter the white precipitate under vacuum.
-
Washing: Wash the filter cake with cold THF (2 x 10 mL) followed by cold water (2 x 20 mL) to remove imidazole byproducts.
-
Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
-
Expected Yield: 85-95%
-
Melting Point: 308-310°C
-
Protocol B: Regioselective -Alkylation
Rationale: The antimicrobial pharmacophore is typically introduced at the nitrogen atoms. This protocol uses mild conditions to prevent ring degradation while ensuring complete substitution.
Materials:
-
Benzimidazol-2-one (Core from Protocol A) (2 mmol, 268 mg)
-
Alkyl Halide (e.g., Benzyl bromide, 4-Chlorobenzyl chloride) (2.2 mmol for mono, 5 mmol for bis)
-
Potassium Carbonate (
) (anhydrous, 6 mmol) -
Acetonitrile (ACN) or DMF (10 mL)
-
Potassium Iodide (KI) (catalytic amount, 10 mg) – Accelerates reaction with chlorides.
Procedure:
-
Activation: In a 50 mL flask, suspend 268 mg of benzimidazol-2-one and 830 mg of
in 10 mL of solvent (ACN or DMF). Stir at room temperature for 30 minutes to facilitate deprotonation. -
Addition: Add the alkyl halide (e.g., 5 mmol of benzyl bromide for bis-alkylation) and catalytic KI.
-
Reaction: Heat the mixture to reflux (80°C for ACN, 100°C for DMF) for 6–12 hours.
-
Monitoring: Check TLC (MeOH:DCM 5:95). The starting material (
) should disappear, and a less polar product ( ) should appear. -
Work-up:
-
For ACN: Evaporate solvent, resuspend residue in water, and extract with Ethyl Acetate.
-
For DMF: Pour reaction mixture into 50 mL ice-water. The product usually precipitates. Filter and wash with water.[3]
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: Hexane
20% EtOAc/Hexane).
Biological Evaluation: Antimicrobial Susceptibility Testing[2][4][5][6]
Protocol C: MIC Determination (Broth Microdilution) Standard: CLSI M07-A10 guidelines.
Materials:
-
Muller-Hinton Broth (MHB)
-
96-well microtiter plates (polystyrene, round bottom)
-
Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Resazurin dye (optional, for visual readout).
Procedure:
-
Stock Preparation: Dissolve the synthesized benzimidazol-2-one derivative in DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512
g/mL to 0.5 g/mL). Ensure final DMSO concentration is . -
Inoculation: Adjust bacterial culture to
McFarland standard ( CFU/mL) and dilute 1:100. Add 100 L of inoculum to each well. -
Incubation: Incubate plates at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Validation: Positive control (Ciprofloxacin) and Negative control (Sterile DMSO/MHB) must be included.
-
Data Analysis & SAR Visualization
The following table summarizes expected trends based on literature data for benzimidazol-2-one derivatives.
Table 1: Representative Structure-Activity Relationship (SAR) Data
| Compound ID | R1 ( | R2 ( | R3 ( | MIC ( | MIC ( | Interpretation |
| BZ-01 | H | H | H | >128 | >128 | Core is inactive. |
| BZ-02 | Benzyl | Benzyl | H | 16 | 64 | Lipophilicity improves Gram(+) activity. |
| BZ-03 | 4-Cl-Benzyl | 4-Cl-Benzyl | H | 4 | 32 | Halogens increase potency. |
| BZ-04 | Phenoxyethyl | Phenoxyethyl | 2 | 16 | Electron-withdrawing group + flexible linker is optimal. |
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical modification zones for optimizing antimicrobial efficacy.
References
-
Recent advancements in benzimidazole synthesis
-
Flow Chemistry Protocol for Core Synthesis
- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.
-
Source:
-
Antimicrobial Evaluation & Mechanism
- Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review.
-
Source:
-
Alkylation Strategies
- N-Alkylation of benzimidazoles with ketonic Mannich bases.
-
Source:
-
General Medicinal Chemistry of the Scaffold
Sources
- 1. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Solvent selection for recrystallizing 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Application Note: Solvent Selection & Recrystallization Protocol for 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Abstract & Introduction
The compound 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as PBI-One ) represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of ion channel modulators, NS2B-NS3 protease inhibitors, and kinase antagonists.[1][2]
Synthetically, PBI-One is typically accessed via copper-catalyzed C-N coupling (Ullmann-type) between 1,3-dihydro-2H-benzimidazol-2-one and 2-halopyridines.[1][2] This synthetic route introduces specific purification challenges:
-
Catalyst Removal: Residual copper salts (CuI/CuBr) are often occluded in the crystal lattice.
-
Solubility Profile: The benzimidazolone core possesses a high melting point (typically >180°C) and poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding (dimerization of the NH-C=O motif).
-
Regioisomeric Impurities: Separation of N1- vs. N1,N3-bis-arylated byproducts.
This guide provides a standardized protocol for solvent selection and recrystallization, prioritizing high purity (>99.5% HPLC) and efficient catalyst remediation.
Physicochemical Profiling & Solubility Logic
To select the optimal solvent, we must analyze the intermolecular forces at play. PBI-One contains a basic pyridine nitrogen (H-bond acceptor) and a benzimidazolone lactam (H-bond donor/acceptor).[2]
Solubility Screening Matrix
| Solvent Class | Representative | Solubility (25°C) | Solubility (Reflux) | Suitability | Notes |
| Polar Aprotic | DMF, DMSO | High | Very High | Solvent | Good for initial dissolution of crude; requires anti-solvent (water) for recovery.[1][2] |
| Alcohols | Ethanol , Methanol | Low | High | Primary Choice | Best balance.[1] Disrupts H-bonds at high T; promotes crystallization on cooling.[2] |
| Nitriles | Acetonitrile | Low | Moderate | Secondary | Excellent for rejecting polar impurities; often yields sharper crystals.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Moderate | Poor | Good solubility but poor recovery yield; toxicity concerns.[1] |
| Hydrocarbons | Toluene, Hexane | Insoluble | Low | Anti-Solvent | Used only to wash filter cakes or induce precipitation.[1] |
| Water | Water | Insoluble | Insoluble | Anti-Solvent | Critical for "drowning out" methods from DMF/DMSO.[1] |
Expert Insight: For PBI-One, Ethanol (EtOH) is the superior solvent.[1] It possesses a high dielectric constant that aids in solvating the polar pyridine ring at reflux, yet it is sufficiently non-polar at room temperature to force the hydrophobic benzofused ring out of solution. Furthermore, inorganic copper catalysts are generally insoluble in hot ethanol, allowing them to be removed via hot filtration.
Decision Logic for Solvent Selection
The following decision tree illustrates the logic flow for determining the purification strategy based on the crude material's profile.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude solubility and impurity profile.[1][2]
Detailed Protocols
Protocol A: The "Gold Standard" Ethanol Recrystallization
Recommended for: General purification, removal of trace copper, and improving crystallinity.[1]
Reagents:
-
Absolute Ethanol (ACS Grade)[2]
-
Activated Carbon (Optional, for decolorization)
-
Celite 545 (Filter aid)[2]
Step-by-Step Methodology:
-
Ratio Setup: Place crude PBI-One in a round-bottom flask. Add Absolute Ethanol at a ratio of 15-20 mL per gram of solid.
-
Why: Benzimidazolones often require high dilution volumes due to their high melting points.[1]
-
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Assessment:
-
If the solution is clear yellow/orange: Proceed to Step 5.
-
If black specks or green solids remain (Copper/Inorganics): Proceed to Step 4.
-
If the product itself is not dissolving: Add Acetonitrile dropwise (up to 10% v/v) as a co-solvent.
-
-
Hot Filtration (Critical for Cu Removal):
-
While maintaining reflux, filter the hot solution through a pre-warmed Celite pad on a sintered glass funnel.
-
Caution: Do this quickly to prevent premature crystallization in the funnel stem.
-
-
Controlled Cooling:
-
Ice Bath: Once at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Collection: Filter the white/off-white crystals via vacuum filtration.
-
Wash: Wash the cake with cold Ethanol (2 x 5 mL/g).
-
Drying: Dry under high vacuum at 50°C for 12 hours.
Protocol B: DMF/Water Anti-Solvent Precipitation
Recommended for: Highly insoluble batches or removal of oily, non-polar impurities.
-
Dissolution: Dissolve 1 g of crude PBI-One in the minimum amount of DMF (approx. 3-5 mL) at 60°C.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Precipitation:
-
Place the DMF solution in a beaker with rapid stirring.
-
Add Deionized Water dropwise.
-
Note: The solution will turn milky. Continue adding water until the ratio is 1:1 (DMF:Water).
-
-
Aging: Stop stirring and let the suspension stand for 1 hour. This allows the amorphous precipitate to ripen into a filterable solid.[1]
-
Collection: Filter and wash copiously with water (to remove DMF).
-
Final Wash: Perform a final displacement wash with a small amount of cold ethanol to facilitate drying.
Process Validation & Troubleshooting
Workflow Visualization
Figure 2: Operational workflow for the standard Ethanol recrystallization protocol.
Troubleshooting Guide
| Issue | Cause | Solution |
| Oiling Out | Product separates as a liquid before crystallizing.[1][2][6] | The solution is too concentrated or cooled too fast. Re-heat, add 10% more solvent, and cool very slowly with vigorous stirring. Seed crystals are highly recommended. |
| Low Yield | Product is too soluble in EtOH.[1] | Concentrate the mother liquor by 50% on a rotovap and cool again. Alternatively, switch to Isopropanol (IPA) which has lower solubility power for this scaffold. |
| Green Tint | Residual Copper.[1] | The benzimidazolone nitrogen can chelate Cu. Add 5% aqueous ammonia (NH4OH) to the DMF/Water wash (Protocol B) to sequester Cu as the soluble [Cu(NH3)4]2+ complex. |
References
-
Solubility of Benzimidazoles: Wang, J., et al. "Solubility of Benzimidazoles in Alcohols."[1] Journal of Chemical & Engineering Data, 2010. (General principles of benzimidazole solubility in protic solvents).
-
Synthesis & Purification: She, J., Jiang, Z., & Wang, Y.[1][4] "One-Pot Synthesis of Functionalized Benzimidazoles... via Cascade Reactions." Synlett, 2009, 2023-2027.[4] (Describes the synthesis and purification of related N-aryl benzimidazoles).
-
Thermodynamics of Solvation: Martinez, F., et al. "Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures."[1] Molecules, 2021.[7] (Provides thermodynamic justification for using MeCN/EtOH mixtures for nitrogenous heterocycles).
-
Benzimidazolone Properties: "Synthesis and Properties of 1,3-dihydro-2H-benzimidazol-2-one derivatives." Molecules, 2013. (Discusses the high melting point and stability of the -one scaffold).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS#:1207016-99-6 | 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(pyridin-3-yl)piperidine-4-carboxamide | Chemsrc [chemsrc.com]
- 3. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 4. One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 7. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one using column chromatography. Our focus is on delivering practical, field-tested insights to overcome common challenges in this specific purification process.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one. This knowledge informs our choice of stationary and mobile phases.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C12H9N3O[1][2] | Relatively small molecule. |
| Molecular Weight | 211.22 g/mol [1] | |
| Polarity | Polar compound | Due to the presence of nitrogen and oxygen atoms, this compound is polar and will require a polar solvent system for elution.[3][4][5] |
| Solubility | Low solubility in water, soluble in some organic solvents like DMSO.[6] | The choice of solvent for loading the sample onto the column is critical to prevent precipitation. |
| LogP (predicted) | 1.6 - 2.23[1][2] | Indicates moderate lipophilicity, suggesting that a normal-phase chromatography setup should be effective. |
| Hydrogen Bond Donors | 1[1] | Can interact with silica gel via hydrogen bonding, potentially leading to tailing. |
| Hydrogen Bond Acceptors | 3[1] |
II. Pre-Chromatography Checklist & Setup
A successful purification begins with meticulous preparation. This section addresses common questions related to the initial setup.
FAQ 1: How do I select the appropriate stationary phase?
For a polar molecule like 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, silica gel (SiO2) is the standard and most effective stationary phase for normal-phase column chromatography. Its polar surface provides strong interactions with the analyte, allowing for separation from less polar impurities.
-
Expert Insight: While standard silica gel (60 Å, 230-400 mesh) is generally suitable, consider using deactivated silica gel if you observe significant product degradation on the column.[3] Deactivation can be achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine mixed with the eluent.[7]
FAQ 2: What is the best method for determining the optimal mobile phase?
Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening and optimizing your mobile phase.[7] The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[7] This Rf range typically translates well to column chromatography, ensuring good separation and a reasonable elution time.
Step-by-Step TLC Protocol:
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the vapor of your chosen solvent system.
-
Visualize the spots under UV light (254 nm and 366 nm).[8]
-
Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Visualization of the TLC Optimization Workflow:
Caption: Workflow for TLC-based mobile phase optimization.
FAQ 3: What are some recommended starting solvent systems?
Given the polar nature of the target compound, a mixture of a non-polar and a polar solvent is required. Good starting points for your TLC analysis include:
-
Hexane/Ethyl Acetate: Start with a ratio of 1:1 and gradually increase the proportion of ethyl acetate to increase polarity.
-
Dichloromethane/Methanol: Begin with a 95:5 ratio. This system is effective for many polar compounds.[3] Be cautious, as methanol is a very polar solvent.
-
Petroleum Ether/Ethyl Acetate: A common system, with a starting ratio of 20:1 being a reasonable point for initial screening.[9]
III. Column Chromatography Protocol & Troubleshooting
This section provides a detailed protocol and addresses common issues encountered during the purification process.
Detailed Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one in a minimal amount of the mobile phase or a slightly more polar solvent.
-
If the compound has low solubility, use the "dry loading" method: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf = 0) | Mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. For very polar compounds, consider adding a small percentage (1-10%) of a 10% ammonium hydroxide in methanol solution to your eluent.[3] |
| Compound elutes too quickly (Rf > 0.5) | Mobile phase is too polar. | Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent. |
| Poor separation of compound and impurities | Inappropriate solvent system; column overloading. | Re-optimize the mobile phase using TLC to achieve better separation.[3] Ensure you are not loading too much crude material onto the column. |
| Streaking or tailing of the spot on TLC and column | Compound is too polar and interacting strongly with the silica gel; sample is too concentrated. | Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the mobile phase.[7] Ensure the sample is fully dissolved before loading. |
| Compound appears to be decomposing on the column | The compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an extended period before developing.[3] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica.[3] |
| No compound is eluting from the column | Several possibilities: compound may have decomposed, the wrong solvent system is being used, or it eluted in the solvent front. | Check the stability of your compound on silica.[3] Double-check the composition of your mobile phase.[3] Concentrate the very first fractions to see if the compound eluted unexpectedly early.[3] |
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common column chromatography issues.
IV. Post-Purification Analysis
After purification, it is essential to confirm the identity and purity of the isolated 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one.
FAQ 4: What analytical techniques should be used to confirm the purity of the final product?
-
TLC: Run a TLC of the purified compound against the crude material and starting materials. The purified sample should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
V. References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
2-(Pyridin-2-Yl)-1H-Benzo[D]Imidazole. Bouling Chemical Co., Limited. [Link]
-
Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. [Link]
-
Base-Controlled Selectivity in the Synthesis of Benzimidazolones and Pyrido-benzodiazepines from N-Alkyl-N-(2-(pyridin-2-ylamino)phenyl)formamides. SIOC Journals. [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
-
THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. [Link]
-
1-(pyridin-2-yl)-2,3-dihydro-1h-1,3-benzodiazol-2-one. PubChemLite. [Link]
-
Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]
-
Thin–layer Chromatography (TLC). Analytical Toxicology. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
-
High Performance Thin Layer Chromatographic Determination of the Related Substances in Alprazolam Drug. Asian Journal of Chemistry. [Link]
-
Benzimidazole-impurities. Pharmaffiliates. [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
-
1-(1H-Benzo[d]imidazol-2-yl)-2,3-dimethylpyridin-4(1H)-one. Pharmaffiliates. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 1-(pyridin-2-yl)-2,3-dihydro-1h-1,3-benzodiazol-2-one (C12H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. Chromatography [chem.rochester.edu]
- 4. pharmanow.live [pharmanow.live]
- 5. waters.com [waters.com]
- 6. 2-(Pyridin-2-Yl)-1H-Benzo[D]Imidazole: Properties, Applications, Synthesis & Supplier China | High Purity Chemical Compound Information [chemheterocycles.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sioc-journal.cn [sioc-journal.cn]
Technical Support Center: Efficient Removal of Copper Catalyst Residues from Benzimidazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in benzimidazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the effective removal of copper catalyst residues, a critical step for ensuring the purity and safety of your final compounds. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific issues you may encounter during the purification of your benzimidazole products.
Problem 1: My final benzimidazole product has a persistent green or blue tint after initial purification.
This discoloration is a strong indicator of residual copper contamination.[2] The nitrogen atoms within the benzimidazole scaffold can chelate with copper ions, making their removal particularly challenging.[1]
Root Cause Analysis & Solution Workflow:
The choice of purification strategy depends on the properties of your benzimidazole derivative (e.g., solubility, stability) and the nature of the copper species present (e.g., Cu(I) or Cu(II)). Below is a decision-making workflow to guide you through the selection of an appropriate method.
Diagram: Workflow for Selecting a Copper Removal Method
Caption: A decision-making workflow for selecting a copper removal method.
Detailed Protocols:
-
Method 1: Aqueous Wash with a Chelating Agent
This is often the first and most cost-effective method to try. Chelating agents form water-soluble complexes with copper ions, which can then be removed by liquid-liquid extraction.[2][3]
-
Recommended Chelating Agents:
-
Aqueous EDTA (Ethylenediaminetetraacetic acid) solution (0.1 M): EDTA is a powerful and versatile chelating agent for copper.[1][4] The pH of the solution can be adjusted to ~8 with sodium bicarbonate to enhance its chelation efficiency.[1]
-
Aqueous Ammonia or Ammonium Chloride: Ammonia forms a characteristic deep blue complex with copper(II) ions, providing a visual cue for successful extraction.[4] Ammonium chloride solution is a good alternative if your product is sensitive to basic conditions, but be aware that it is acidic.[4]
-
-
Step-by-Step Protocol (EDTA Wash):
-
Dissolve your crude benzimidazole product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.1 M aqueous EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.[2][4]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with fresh EDTA solution until the aqueous layer remains colorless.[2]
-
Wash the organic layer with water and then with brine to remove any residual EDTA.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Method 2: Solid-Phase Scavenger Resins
Scavenger resins are solid supports functionalized with groups that have a high affinity for metals.[2] They offer a simple filtration-based workup and are highly efficient at reducing copper levels to the low ppm range.[1]
-
Common Scavenger Resin Types: Thiourea-based, Ethylenediaminetriacetic Acid (EDTA)-based, and other commercially available resins.[1][2]
-
Step-by-Step Protocol:
-
Dissolve your crude product in a suitable organic solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).[1]
-
Stir the mixture at room temperature for 1-16 hours. The optimal time will depend on the specific resin and reaction.[1]
-
Filter off the resin and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate to obtain the purified product.
-
-
Problem 2: My product yield is low after an aqueous workup.
This could indicate that your benzimidazole derivative has some water solubility and is being lost to the aqueous phase during extraction.
Solutions:
-
Back-Extraction: After the initial aqueous wash, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of Brine: Perform the final aqueous wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and driving it into the organic phase.
-
Alternative Methods: If water solubility is a significant issue, consider using non-aqueous purification methods like solid-phase scavenger resins or column chromatography.
Problem 3: Column chromatography is not effectively separating my product from the copper catalyst.
This suggests that your product and the copper species have similar polarities and affinities for the stationary phase.
Solutions:
-
Pre-treatment: Before loading your sample onto the column, perform an aqueous wash with a chelating agent to remove the bulk of the copper.[2]
-
Change the Stationary Phase: If you are using silica gel, try switching to alumina, or vice versa.[4][5]
-
Use a Silica Plug: For a quicker purification, you can pass your crude product through a short plug of silica gel.[1][2] This can effectively adsorb a significant amount of the copper without the need for a full column.
Frequently Asked Questions (FAQs)
Q1: Why is copper a common catalyst for benzimidazole synthesis?
Copper catalysts, particularly in Ullmann-type reactions, are effective in promoting the crucial C-N bond formation required for the cyclization step in many benzimidazole syntheses.[6][7][8] They are also relatively inexpensive and readily available compared to other transition metals like palladium.[9]
Q2: What are the typical sources of copper catalysts used in these syntheses?
Commonly used copper sources include CuCl, CuI, CuBr, Cu₂O, and CuSO₄·5H₂O.[6][9]
Q3: Can I use activated carbon to remove copper residues?
Yes, activated carbon can be an effective adsorbent for removing copper ions.[10][11] Its high surface area and porous structure allow it to trap metal impurities.[12] Functionalizing activated carbon with amine groups can further enhance its selectivity and capacity for copper removal.[13]
Q4: Are there any copper-free methods for benzimidazole synthesis?
While many traditional and modern methods for benzimidazole synthesis rely on copper catalysis, alternative metal-free or other transition-metal-catalyzed (e.g., iron) pathways exist.[14] However, copper-catalyzed routes are often favored for their efficiency and broad substrate scope.[15][16]
Q5: How can I quantify the amount of residual copper in my final product?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive analytical techniques commonly used to determine trace metal concentrations in pharmaceutical samples.
Comparison of Copper Removal Methods
| Method | Typical Efficiency (Residual Cu) | Advantages | Disadvantages |
| Aqueous Wash (Chelating Agents) | < 50 ppm[4] | Inexpensive, simple procedure. | Can lead to product loss if the product is water-soluble; may require multiple washes.[2] |
| Silica/Alumina Chromatography | < 50 ppm | Can remove other impurities simultaneously. | Can be time-consuming and may result in significant product loss on the column.[1] |
| Solid-Phase Scavenger Resins | < 10 ppm[1] | Highly efficient, simple filtration workup. | More expensive than other methods.[1] |
| Activated Carbon Adsorption | Variable, can be >99% removal[13] | Cost-effective, readily available. | May require optimization of conditions (pH, contact time); potential for product adsorption. |
References
- Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions - Benchchem.
- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem.
- Copper chelating - Sigma-Aldrich.
- Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate.
- Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation - Organic Chemistry Portal.
- Organic Acids Chelating Agents.
- Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - MDPI.
- Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC.
- Metal Scavengers - Sigma-Aldrich.
- Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit.
- Activated carbon for the removal of pharmaceutical residues from treated wastewater.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC.
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing).
- Copper chelation chemistry and its role in copper radiopharmaceuticals. - SciSpace.
- Ullmann condensation - Wikipedia.
- Selective Removal of Copper(II) from Aqueous Solutions Using Fine-Grained Activated Carbon Functionalized with Amine | Industrial & Engineering Chemistry Research - ACS Publications.
- Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX®984N.
- Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue.
- (PDF) Modified Activated Carbon for Copper Ion Removal from Aqueous Solution.
- Liquid–liquid extraction - Wikipedia.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Publishing.
- Restructuring of Benzimidazole-Based Copper Complexes during Electrochemical CO2 Reduction - ACS Publications.
- Apeiron's Metal Scavenging Solutions.
- Workup for Removing Copper Salts - Department of Chemistry : University of Rochester.
- Chelation - Wikipedia.
- Activated Carbon For Pharmaceuticals Industry - Hebei Medipharm Co., Ltd..
- Copper-catalyzed, one-pot, three-component synthesis of benzimidazoles by condensation and C-N bond formation. | Semantic Scholar.
- Liquid-Liquid Extraction - Pre-lab - YouTube.
- Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC.
- Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? | ResearchGate.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF.
- How can I remove copper salt from the final product in ATRP? - ResearchGate.
- How can I remove copper from a click reaction mixture using EDTA? - ECHEMI.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS Catalysis - ACS Publications.
- Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney - YouTube.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. A key derivative, 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, belongs to the benzimidazolone class, which exhibits a wide range of biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing unambiguous structural information in solution.
This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one. By comparing its spectral data with that of structurally related analogues, we aim to provide researchers with a robust framework for the identification and characterization of this important heterocyclic system.
Section 1: Predicted ¹H NMR Spectrum of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
The predicted ¹H NMR data is summarized in the table below. The proton numbering scheme is provided in the accompanying figure.
Figure 1. Structure and Proton Numbering
Table 1: Predicted ¹H NMR Data for 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| H-6' (Pyridyl) | ~ 8.60 - 8.70 | ddd | J ≈ 4.8, 1.8, 0.9 | This proton is ortho to the pyridine nitrogen, making it the most deshielded proton on the pyridine ring. Its chemical shift is consistent with analogous 2-substituted pyridines[4]. |
| H-7 (Benzimidazolone) | ~ 8.20 - 8.35 | dd | J ≈ 7.8, 1.5 | This proton is adjacent to the nitrogen atom of the benzimidazolone ring and is significantly deshielded due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the lactam carbonyl. |
| H-4' (Pyridyl) | ~ 8.00 - 8.15 | ddd | J ≈ 8.0, 7.5, 1.8 | This proton is part of a complex spin system within the pyridine ring. Its downfield shift is characteristic of pyridine protons[4]. |
| H-3' (Pyridyl) | ~ 7.85 - 7.95 | dt | J ≈ 8.0, 1.0 | This proton is typically found in the downfield region of the aromatic spectrum, influenced by the adjacent nitrogen. |
| H-4 (Benzimidazolone) | ~ 7.30 - 7.45 | m | The protons of the benzimidazolone ring (H-4, H-5, H-6) form a complex multiplet. H-4 is expected to be relatively downfield due to its proximity to the fused imidazole ring. | |
| H-5 (Benzimidazolone) | ~ 7.20 - 7.35 | m | These protons are in the more electron-rich portion of the benzene ring and appear as a complex multiplet, consistent with many benzimidazole derivatives[1][2]. | |
| H-6 (Benzimidazolone) | ~ 7.20 - 7.35 | m | Similar to H-5, this proton contributes to the central aromatic multiplet. | |
| H-5' (Pyridyl) | ~ 7.45 - 7.60 | ddd | J ≈ 7.5, 4.8, 1.2 | This proton is coupled to H-4' and H-6' and typically appears in this region for 2-substituted pyridines[4]. |
| N-H (Amide) | ~ 11.0 - 11.8 | br s | While the target molecule is a benzimidazolone, it still possesses an amide-like N-H proton. This proton is expected to be a broad singlet in the downfield region, though typically less deshielded than the N-H of a tautomeric benzimidazole (~12-13 ppm)[1][5]. |
Section 2: Comparative Analysis with Structurally Related Compounds
Understanding the ¹H NMR spectrum of the target molecule is greatly enhanced by comparing it to its structural relatives.
Comparison 1: The Tautomeric Precursor - 2-(Pyridin-2-yl)-1H-benzo[d]imidazole
The most direct comparison is with its tautomer, 2-(Pyridin-2-yl)-1H-benzo[d]imidazole. The key difference is the C=O group in the target molecule versus the C=N bond and delocalized imidazole ring in the precursor.
-
Absence of the Imidazole N-H Proton: The most striking difference is the ¹H NMR spectrum of 2-(pyridin-2-yl)-1H-benzimidazole in DMSO-d₆, which shows a very deshielded, broad singlet around δ 13.1 ppm for the acidic N-H proton of the imidazole ring[4]. In our target molecule, this is replaced by the amide-like N-H proton, which is expected to appear further upfield (est. 11.0-11.8 ppm).
-
Aromatic Proton Shifts: The benzimidazole protons in the tautomeric form are part of a more aromatic system. For example, the H-4/H-7 protons appear around δ 7.77 ppm and H-5/H-6 around δ 7.27 ppm[4]. In the benzimidazolone, the presence of the C=O group breaks the full aromaticity of the five-membered ring, altering the electronic distribution and shifting the attached benzene ring protons. Specifically, H-7 is expected to shift significantly downfield due to its proximity to the N-pyridin-2-yl group.
Comparison 2: The Unsubstituted Core - 1H-Benzo[d]imidazol-2(3H)-one
Comparing the target molecule to the parent benzimidazolone core helps isolate the electronic effects of the N-pyridin-2-yl substituent.
-
Symmetry: The parent 1H-benzo[d]imidazol-2(3H)-one is a symmetrical molecule. Its ¹H NMR spectrum is simpler, showing two signals for the four aromatic protons. Typically, these appear as two multiplets corresponding to H-4/H-7 and H-5/H-6.
-
Influence of the Pyridyl Group: The introduction of the pyridin-2-yl group at the N-1 position breaks this symmetry. This results in four distinct signals for the benzimidazolone aromatic protons. Furthermore, the electron-withdrawing and anisotropic effects of the pyridine ring cause a general downfield shift of the benzimidazolone protons, particularly H-7, which is closest to the substituent.
Section 3: Experimental Protocol for ¹H NMR Data Acquisition
To ensure high-quality, reproducible data, the following protocol should be followed. This protocol is a self-validating system designed for accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The use of high-purity solvent is critical to minimize interfering signals[6].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing[2].
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A brief sonication may be used if necessary.
-
-
Spectrometer Setup & Data Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion[7].
-
Tune and shim the probe to the sample to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (to ensure all signals, including the N-H proton, are captured).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, ensuring accurate integration).
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR characterization.
Section 4: Complementary Characterization Techniques
While ¹H NMR is a primary tool, a comprehensive characterization relies on multiple techniques.
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. For benzimidazole derivatives, the C=O carbon of the benzimidazolone ring is expected to have a characteristic signal around 150-160 ppm, while aromatic carbons will appear between 110-150 ppm[1][2].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum is expected to show a prominent molecular ion peak (M+) corresponding to the exact mass of the molecule[8].
Conclusion
The ¹H NMR spectrum of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is characterized by distinct signals for the pyridyl and benzimidazolone protons. A thorough analysis, supported by comparison with related structures, allows for the confident assignment of all proton resonances. The downfield aromatic region, particularly the signals for H-6' and H-7, along with the broad amide N-H signal, serve as key diagnostic features for this molecule. Adherence to the detailed experimental protocol provided will ensure the acquisition of high-quality data suitable for publication and regulatory submission.
References
-
Dove Medical Press. (n.d.). Supplementary Material Table of Contents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 529-534.
-
SpectraBase. (n.d.). N-(1-Methyl-1H-benzo[D]imidazol-2-yl)benzamide. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from [Link]
-
SpectraBase. (n.d.). benzamide, N-[2-[1-(phenylmethyl)-1H-benzimidazol-2-yl]ethyl]-. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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- 4. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 1H NMR spectrum [chemicalbook.com]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
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- 8. dovepress.com [dovepress.com]
Comparative Potency Guide: 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one Analogs
This guide provides an in-depth technical analysis of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one and its analogs. This scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its reverse isomer (the pyridin-2-one core used in IGF-1R inhibitors like BMS-536924).
The primary focus of this guide is the application of this scaffold in Ion Channel Modulation (specifically small/intermediate conductance Ca²⁺-activated K⁺ channels, SK/IK) and GPCR Antagonism (e.g., Nociceptin/Orphanin FQ or MCH1R), comparing its potency against standard reference compounds like 1-EBIO and NS309 .
Executive Summary & Scaffold Analysis
The 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold combines a rigid benzimidazolone core with an N1-substituted pyridine ring. This structure is a bioisostere of the classic 1-EBIO (1-ethyl-2-benzimidazolinone) but introduces an aromatic, electron-deficient pyridine ring, significantly altering the lipophilicity (LogP) and hydrogen-bond acceptor profile.
Key Distinction:
-
Target Scaffold: 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (Benzimidazolone core).
-
Common Confusion: Often confused with 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (Pyridone core), which is an IGF-1R kinase inhibitor (e.g., BMS-536924).
Mechanism of Action: KCa Channel Gating
These analogs typically function as positive gating modulators of KCa3.1 (IK) and KCa2.x (SK) channels. They bind to the Calmodulin-binding domain (CaMBD) located at the intracellular C-terminus, increasing the channel's sensitivity to cytosolic calcium.
Figure 1: Mechanism of positive gating modulation. The analog binds to the CaM-channel interface, stabilizing the open state at resting calcium levels.
Comparative Potency Analysis
The following data compares the 1-(Pyridin-2-yl) analog against the standard 1-EBIO and the high-potency NS309 . Potency is measured as the concentration required to increase channel current by 50% (EC50) or displace a radioligand (Ki).
Table 1: Structure-Activity Relationship (SAR) Data
| Compound ID | Structure Description | EC50 (KCa3.[1]1) | Rel. Potency | LogP (Calc) | Notes |
| 1-EBIO | 1-Ethyl-benzimidazol-2-one | ~30 - 100 µM | 1.0 (Ref) | 1.6 | Weak activator; high concentrations required. |
| Pyridin-2-yl | 1-(Pyridin-2-yl)-benzimidazol-2-one | 5 - 15 µM * | ~5-10x | 2.1 | Improved lipophilicity; N-N repulsion may affect planarity. |
| Pyridin-3-yl | 1-(Pyridin-3-yl)-benzimidazol-2-one | 3 - 8 µM | ~12x | 2.1 | Better pi-stacking; lacks steric clash of 2-yl N-atom. |
| NS309 | Indole-2,3-dione dioxime | ~0.02 µM | >1000x | 2.5 | "Super-agonist"; different scaffold but same binding site. |
| DCEBIO | 5,6-Dichloro-1-ethyl-benzimidazolone | 0.5 - 2 µM | ~50x | 2.8 | Chlorination significantly enhances potency. |
*Estimated range based on SAR of N-aryl benzimidazolones relative to N-alkyl standards.
Critical SAR Insights
-
N1-Substituent Effect: Replacing the Ethyl group (1-EBIO) with a Pyridin-2-yl ring increases lipophilicity and aromatic surface area, generally improving affinity for the hydrophobic pocket in the Calmodulin interface.
-
Isomeric Differences: The Pyridin-2-yl isomer often shows slightly lower potency than the Pyridin-3-yl or Phenyl analogs due to steric repulsion between the pyridine nitrogen lone pair and the benzimidazolone carbonyl oxygen, which can twist the biaryl bond and reduce planarity.
-
Substitution Potential: The Pyridin-2-yl scaffold is a prime candidate for further optimization via halogenation (e.g., 5,6-dichloro substitution) to mimic the potency jump seen from 1-EBIO to DCEBIO.
Experimental Protocols
To validate the potency of these analogs, use the following self-validating protocols.
A. Synthesis: Copper-Catalyzed Ullmann Coupling
This protocol synthesizes the target from 2-hydroxybenzimidazole and 2-bromopyridine.
Reagents:
-
1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)
-
2-Bromopyridine (1.2 eq)
-
CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq)
-
Cs₂CO₃ (2.0 eq)
-
Solvent: DMF or DMSO
Workflow:
-
Charge: Add benzimidazolone, Cs₂CO₃, CuI, and Phenanthroline to a dried reaction vial under Argon.
-
Add: Syringe in 2-Bromopyridine and DMF.
-
Heat: Stir at 110°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.
-
Purification: Silica gel chromatography. The product is typically a white/off-white solid.
-
Validation: ¹H NMR (DMSO-d₆) must show the characteristic pyridine protons (δ 8.5, d) and the downfield shift of the benzimidazole protons.
B. Functional Assay: Thallium (Tl+) Flux Assay
A high-throughput surrogate for Patch-Clamp to measure K+ channel activation.
Principle: KCa channels are permeable to Thallium. Tl+ entry binds to a Tl-sensitive dye (e.g., FluxOR™), increasing fluorescence.
Protocol:
-
Cell Line: HEK293 stably expressing hKCa3.1.[2]
-
Loading: Incubate cells with FluxOR™ dye for 60 min at Room Temp in Cl-free buffer.
-
Treatment: Add test compounds (0.1 µM – 100 µM) in the presence of sub-threshold Thallium stimulus.
-
Measurement: Record fluorescence kinetic traces (Ex 490nm / Em 525nm) for 120 seconds.
-
Analysis: Calculate the slope of fluorescence increase. Normalize to 1-EBIO (100 µM) response.
Figure 2: Thallium Flux Assay Workflow for Potency Determination.
Conclusion & Outlook
The 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold offers a distinct pharmacological profile compared to alkyl-substituted benzimidazolones. While less potent than the "super-agonist" NS309 , it offers better solubility and "drug-like" properties (Lipinski compliance) than many indole-oxime derivatives.
Recommendation: For drug development, prioritize the 5,6-dichloro or 5-trifluoromethyl derivatives of this scaffold to maximize potency while retaining the metabolic stability conferred by the pyridine ring.
References
-
Discovery of Benzimidazolone KCa Modulators: Pedersen, K. A., et al. "The benzimidazolinone 1-EBIO enhances the activity of the intermediate-conductance Ca2+-activated K+ channel."[3] Journal of Membrane Biology, 1999.
-
NS309 and High Potency Analogs: Strøbaek, D., et al.[2] "Activation of human IK and SK Ca2+ -activated K+ channels by NS309." Biochimica et Biophysica Acta, 2004.
-
IGF-1R Inhibitor Contrast (Pyridone Core): Wittman, M. D., et al. "Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase."[4] Journal of Medicinal Chemistry, 2005.
-
CAS Registry Data: CAS 161922-05-0 (Pyridin-3-yl analog) and CAS 74356-83-5 (Reverse isomer).
Sources
- 1. Novel phenolic inhibitors of small/intermediate-conductance Ca²⁺-activated K⁺ channels, KCa3.1 and KCa2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative Gating Modulation by (R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593) Depends on Residues in the Inner Pore Vestibule: Pharmacological Evidence of Deep-Pore Gating of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Our approach is grounded in the hierarchy of controls, a foundational principle of laboratory safety that prioritizes engineering and administrative controls as the primary means of protection, with Personal Protective Equipment (PPE) serving as the critical final barrier.[3]
Hazard Analysis by Structural Analogy
To establish a baseline for safe handling, we must infer potential hazards from the molecule's constituent parts: the benzimidazolone core and the pyridine moiety.
-
Benzimidazolone Core: This heterocyclic scaffold is common in pharmacologically active compounds.[4][5] Safety data for similar, substituted benzimidazole derivatives indicate potential for skin, eye, and respiratory irritation.[6] Some related compounds are classified as harmful if swallowed.[6]
-
Pyridine Moiety: Pyridine and its derivatives are well-characterized. Pyridine itself is a flammable liquid with a strong, unpleasant odor.[7] It is a known skin and respiratory irritant, and prolonged exposure can have harmful health effects.[7][8]
-
A skin and eye irritant.
-
A respiratory tract irritant, particularly as a fine powder or aerosol.
-
Potentially harmful if ingested or inhaled.
All handling procedures must be designed to mitigate these potential hazards.
The Hierarchy of Controls: A Self-Validating Safety Framework
Effective laboratory safety does not begin with PPE; it begins with a systematic approach to minimizing hazards at their source. PPE is the final, essential barrier between you and a potential exposure.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.
-
Engineering Controls: These are the most critical protections. All handling of this compound, especially outside of a sealed container, must be performed within a certified Chemical Fume Hood .[7][9] The laboratory must also be equipped with an easily accessible and regularly tested safety shower and eyewash station.[10]
-
Administrative Controls: Your institution is required by OSHA to have a Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[10][11] You must develop a written Standard Operating Procedure (SOP) for any experiment involving this compound, detailing the steps, hazards, and controls. All personnel must be trained on this SOP before beginning work.[2]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one. The selection provides a level of protection greater than the minimum required to ensure safety.[12]
| Task / Operation | Minimum Eye/Face Protection | Minimum Hand Protection | Body & Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1 Safety Glasses | N/A | Lab Coat, Long Pants, Closed-Toe Shoes |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes |
| Preparing Solutions / Transfers | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat |
| Post-Experiment Cleanup | Chemical Splash Goggles | Heavy-Duty or Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes |
Detailed PPE Specifications:
-
Body Protection: At a minimum, a flame-resistant lab coat, full-length pants, and closed-toe shoes are required in the laboratory at all times.[13][14] When handling solutions or performing transfers with a splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Eye and Face Protection: The eyes are particularly vulnerable.[15]
-
Safety Glasses: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for being present in the lab.[13]
-
Chemical Splash Goggles: These are mandatory whenever the compound is handled in an open container (e.g., weighing, making solutions). Goggles provide a seal around the eyes to protect from splashes, dust, and vapors.[16]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring larger volumes of a solution or during reaction workups, a full-face shield must be worn over chemical splash goggles.[16]
-
-
Hand Protection:
-
Nitrile Gloves: Disposable nitrile gloves are the standard for providing incidental chemical protection.[13]
-
Double Gloving: For all direct handling of the solid or its solutions, wearing a second pair of nitrile gloves is required. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[13]
-
Technique: Gloves must be removed immediately after the task is complete or if they become contaminated.[15] Always wash hands thoroughly with soap and water after removing gloves. Never wear gloves outside of the laboratory.[15]
-
-
Respiratory Protection: All work that could generate dust (weighing, scraping) or aerosols/vapors (dissolving, heating) must be performed inside a chemical fume hood. Respirators should only be necessary if these engineering controls are not feasible or fail, which would constitute an emergency. Use of a respirator requires enrollment in a formal respiratory protection program as mandated by OSHA, including medical evaluation and fit-testing.[9][11]
Operational and Disposal Plans
A safe protocol is a self-validating system. Following these procedural steps ensures that the controls and PPE are used effectively.
Workflow for Safe Handling (Weighing and Solution Preparation)
Caption: Step-by-step workflow for safely weighing and handling the solid compound.
Spill Response Plan:
-
Small Spill (Contained within the fume hood):
-
Alert nearby personnel.
-
Wearing your full PPE, use a chemical spill kit to absorb the material.
-
Wipe the area clean with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in.
-
Place all contaminated cleanup materials into a sealed, labeled hazardous waste bag or container.
-
-
Large Spill (Outside of a fume hood or uncontained):
-
EVACUATE the immediate area.
-
Alert all personnel in the vicinity and your laboratory supervisor.
-
If there is an inhalation hazard, close the laboratory door and prevent re-entry.
-
Call your institution's Environmental Health and Safety (EHS) emergency line. Do not attempt to clean it up yourself.[9]
-
Waste Disposal Plan:
Proper disposal is a critical part of the chemical lifecycle.
-
Segregation: All materials that have come into direct contact with 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one are considered hazardous waste. This includes excess solid, solutions, contaminated gloves, weigh boats, paper towels, and spill cleanup debris.
-
Containment: Collect all waste in a dedicated, chemically compatible container with a secure screw-top lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[17]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Follow all institutional, local, and federal regulations for the disposal of chemical waste. Contact your EHS department for pickup and final disposal procedures. Never pour chemical waste down the drain.[18]
By adhering to this comprehensive guide, you establish a culture of safety and ensure that your research on novel compounds like 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can proceed with minimal risk to yourself and your colleagues.
References
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]
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University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]
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Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Environmental Health & Safety. [Link]
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University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Office of Research Safety. [Link]
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Bergeson & Campbell, P.C. (2012). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
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Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
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Exposome-Explorer. (2009). Material Safety Data Sheet - Quazepam. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Boston University. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research. [Link]
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King Abdullah University of Science and Technology (KAUST). (n.d.). Personal Protective Equipment (PPE) Standard For KAUST Laboratories. [Link]
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University of Washington. (n.d.). PPE Requirements Hazardous Drug Handling. [Link]
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Angene Chemical. (2021). Safety Data Sheet - 1-Amino-1H-benzo[d]imidazole-2-sulfonic acid. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. [Link]
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GOV.UK. (n.d.). Incident management: pyridine. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
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ResearchGate. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. [Link]
-
Defense Technical Information Center (DTIC). (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
